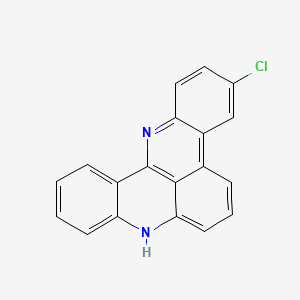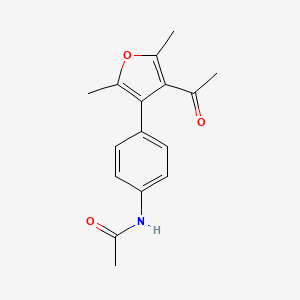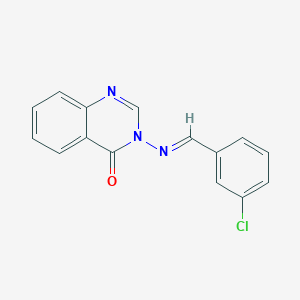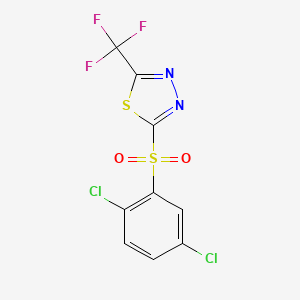
2-(2,5-Dichlorobenzene-1-sulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2,5-Dichlorophenyl)sulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,5-Dichlorophenyl)sulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 5-(trifluoromethyl)-1,3,4-thiadiazole-2-amine. The reaction is carried out in the presence of a base, such as triethylamine, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.
Análisis De Reacciones Químicas
Types of Reactions
2-((2,5-Dichlorophenyl)sulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-((2,5-Dichlorophenyl)sulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a reagent in various chemical processes.
Mecanismo De Acción
The mechanism of action of 2-((2,5-Dichlorophenyl)sulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation and may vary depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
- 2-((2,4-Dichlorophenyl)sulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole
- 2-((2,5-Dichlorophenyl)sulfonyl)-5-methyl-1,3,4-thiadiazole
- 2-((2,5-Dichlorophenyl)sulfonyl)-5-(trifluoromethyl)-1,3,4-oxadiazole
Uniqueness
2-((2,5-Dichlorophenyl)sulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole is unique due to the presence of both dichlorophenyl and trifluoromethyl groups, which impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
62617-26-9 |
|---|---|
Fórmula molecular |
C9H3Cl2F3N2O2S2 |
Peso molecular |
363.2 g/mol |
Nombre IUPAC |
2-(2,5-dichlorophenyl)sulfonyl-5-(trifluoromethyl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C9H3Cl2F3N2O2S2/c10-4-1-2-5(11)6(3-4)20(17,18)8-16-15-7(19-8)9(12,13)14/h1-3H |
Clave InChI |
JNKSHKBDLFIPLO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)S(=O)(=O)C2=NN=C(S2)C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




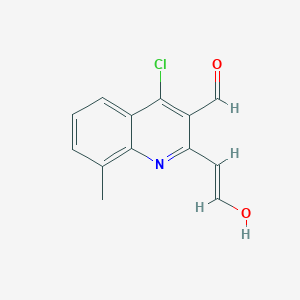

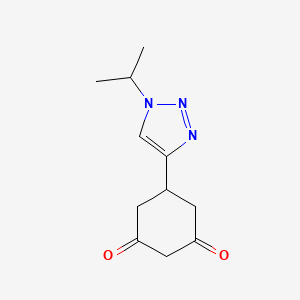
![2,6-Bis{[(2-chlorophenyl)methyl]sulfanyl}pyrimidin-4-amine](/img/structure/B12909267.png)

![2,2'-[(3-Chlorophenyl)methylene]bis(5-methylfuran)](/img/structure/B12909269.png)

![1-[1-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl]ethan-1-one](/img/structure/B12909280.png)
![3-(2-Methoxybenzylidene)imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B12909282.png)
